Cas no 2228573-00-8 ((4-fluoro-3-methoxyphenyl)methanesulfonamide)
(4-fluoro-3-methoxyphenyl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- (4-fluoro-3-methoxyphenyl)methanesulfonamide
- EN300-1987769
- 2228573-00-8
-
- Inchi: 1S/C8H10FNO3S/c1-13-8-4-6(2-3-7(8)9)5-14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)
- InChI Key: GGZJCFVGXFXDGK-UHFFFAOYSA-N
- SMILES: S(CC1C=CC(=C(C=1)OC)F)(N)(=O)=O
Computed Properties
- Exact Mass: 219.03654252g/mol
- Monoisotopic Mass: 219.03654252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 77.8Ų
(4-fluoro-3-methoxyphenyl)methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1987769-0.05g |
(4-fluoro-3-methoxyphenyl)methanesulfonamide |
2228573-00-8 | 0.05g |
$1008.0 | 2023-09-16 | ||
| Enamine | EN300-1987769-0.1g |
(4-fluoro-3-methoxyphenyl)methanesulfonamide |
2228573-00-8 | 0.1g |
$1056.0 | 2023-09-16 | ||
| Enamine | EN300-1987769-0.25g |
(4-fluoro-3-methoxyphenyl)methanesulfonamide |
2228573-00-8 | 0.25g |
$1104.0 | 2023-09-16 | ||
| Enamine | EN300-1987769-0.5g |
(4-fluoro-3-methoxyphenyl)methanesulfonamide |
2228573-00-8 | 0.5g |
$1152.0 | 2023-09-16 | ||
| Enamine | EN300-1987769-1.0g |
(4-fluoro-3-methoxyphenyl)methanesulfonamide |
2228573-00-8 | 1g |
$986.0 | 2023-05-23 | ||
| Enamine | EN300-1987769-2.5g |
(4-fluoro-3-methoxyphenyl)methanesulfonamide |
2228573-00-8 | 2.5g |
$2351.0 | 2023-09-16 | ||
| Enamine | EN300-1987769-5.0g |
(4-fluoro-3-methoxyphenyl)methanesulfonamide |
2228573-00-8 | 5g |
$2858.0 | 2023-05-23 | ||
| Enamine | EN300-1987769-10.0g |
(4-fluoro-3-methoxyphenyl)methanesulfonamide |
2228573-00-8 | 10g |
$4236.0 | 2023-05-23 | ||
| Enamine | EN300-1987769-1g |
(4-fluoro-3-methoxyphenyl)methanesulfonamide |
2228573-00-8 | 1g |
$1200.0 | 2023-09-16 | ||
| Enamine | EN300-1987769-5g |
(4-fluoro-3-methoxyphenyl)methanesulfonamide |
2228573-00-8 | 5g |
$3479.0 | 2023-09-16 |
(4-fluoro-3-methoxyphenyl)methanesulfonamide Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on (4-fluoro-3-methoxyphenyl)methanesulfonamide
Introducing (4-fluoro-3-methoxyphenyl)methanesulfonamide (CAS No. 2228573-00-8): A Compound with Promising Applications in Modern Chemical Biology
Compound CAS No. 2228573-00-8, specifically identified as (4-fluoro-3-methoxyphenyl)methanesulfonamide, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in drug discovery and molecular interactions. The presence of both fluoro and methoxy substituents in its aromatic ring system imparts distinct electronic and steric properties, making it a versatile scaffold for medicinal chemistry innovations.
The molecular structure of (4-fluoro-3-methoxyphenyl)methanesulfonamide encompasses a phenyl ring substituted at the 4-position with a fluorine atom and at the 3-position with a methoxy group. This configuration, combined with the methanesulfonamide functional group, creates a molecule that is both lipophilic and hydrophilic, facilitating its interaction with various biological targets. Such structural features are particularly valuable in the design of selective inhibitors and modulators for therapeutic purposes.
Recent studies have highlighted the compound's utility in the development of novel pharmacological agents. The fluorine atom, known for its ability to enhance metabolic stability and binding affinity, plays a crucial role in optimizing drug-like properties. Additionally, the methoxy group contributes to the molecule's solubility and bioavailability, which are critical factors in pharmaceutical formulations. These attributes make (4-fluoro-3-methoxyphenyl)methanesulfonamide an attractive candidate for further exploration in the context of targeted therapy.
In the field of oncology, researchers have been investigating the potential of this compound as an anti-cancer agent. Preliminary studies suggest that it may interfere with key signaling pathways involved in tumor growth and progression. The ability of (4-fluoro-3-methoxyphenyl)methanesulfonamide to modulate these pathways could lead to the development of new chemotherapeutic strategies. Furthermore, its structural similarity to known bioactive molecules suggests that it may exhibit synergistic effects when combined with existing treatments.
Beyond oncology, this compound has shown promise in other therapeutic areas as well. For instance, it has been explored as a potential anti-inflammatory agent due to its ability to inhibit certain enzymes associated with inflammatory responses. The precise targeting offered by its molecular structure allows for selective interaction with disease-causing pathways without affecting normal cellular processes. This selectivity is a cornerstone of modern drug development, ensuring efficacy while minimizing side effects.
The synthesis of (4-fluoro-3-methoxyphenyl)methanesulfonamide presents an interesting challenge from a chemical perspective. The introduction of both fluoro and methoxy groups requires careful control over reaction conditions to achieve high yields and purity. Advances in synthetic methodologies have made it increasingly feasible to produce complex molecules like this one on a scalable basis. These advancements are crucial for translating laboratory discoveries into viable pharmaceutical products.
The pharmacokinetic properties of this compound are another area of active investigation. Understanding how it is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Initial pharmacokinetic studies indicate that (4-fluoro-3-methoxyphenyl)methanesulfonamide exhibits favorable characteristics, including reasonable bioavailability and moderate half-life. These findings bode well for its future clinical application.
In conclusion, CAS No. 2228573-00-8, or more specifically (4-fluoro-3-methoxyphenyl)methanesulfonamide, represents a compelling compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features make it a valuable tool for developing novel therapeutics across multiple disease areas. As research continues to uncover new insights into its mechanisms of action and pharmacological properties, this compound is poised to play an increasingly important role in modern medicine.
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